Methyl helicterate

Description

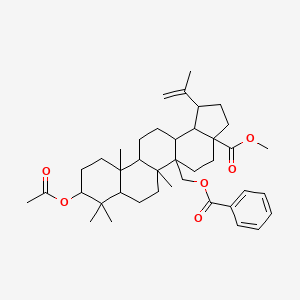

Structure

2D Structure

Properties

Molecular Formula |

C40H56O6 |

|---|---|

Molecular Weight |

632.9 g/mol |

IUPAC Name |

methyl 9-acetyloxy-5a-(benzoyloxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |

InChI |

InChI=1S/C40H56O6/c1-25(2)28-16-21-39(35(43)44-8)22-23-40(24-45-34(42)27-12-10-9-11-13-27)29(33(28)39)14-15-31-37(6)19-18-32(46-26(3)41)36(4,5)30(37)17-20-38(31,40)7/h9-13,28-33H,1,14-24H2,2-8H3 |

InChI Key |

MYBPKOKJNVOFNJ-UHFFFAOYSA-N |

SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)COC(=O)C6=CC=CC=C6)C)(C)C)OC(=O)C)C)C(=O)OC |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)COC(=O)C6=CC=CC=C6)C)(C)C)OC(=O)C)C)C(=O)OC |

Synonyms |

methyl helicterate |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Plant Source Identification and Ethnopharmacological Relevance

The journey to isolating methyl helicterate begins with its natural source, a plant deeply rooted in traditional medicine.

This compound is a triterpenoid (B12794562) that is isolated from the Chinese herb Helicteres angustifolia. frontiersin.orgresearchgate.net This plant, belonging to the Sterculiaceae family, is recognized as the principal natural source of the compound. nih.govnih.gov Scientific investigations have consistently identified this compound as a key bioactive ingredient within this plant, particularly concentrated in the roots and root bark. researchgate.netnih.gov The presence of this compound is often considered a characteristic and effective constituent of Helicteres angustifolia. researchgate.net

Helicteres angustifolia has a long history of use in folk medicine, particularly in China and Laos, for treating a wide range of ailments. nih.govscribd.com Traditional practices have utilized various parts of the plant, especially the roots, to prepare remedies. researchgate.netnih.gov The root tea of H. angustifolia is traditionally used to treat symptoms of influenza and to inhibit tumor growth. nih.gov In folk herbal medicine, it has also been employed to address cancer, bacterial infections, and inflammatory conditions. researchgate.netscribd.com Modern pharmacological research has begun to explore the scientific basis for these traditional applications, noting the plant's anti-hepatic fibrosis, antiviral, and antidiabetic activities. nih.govnih.gov

The table below summarizes the ethnopharmacological uses of Helicteres angustifolia, the primary source of this compound.

| Medicinal Use | Plant Part Used | Traditional Context |

| Cancer Treatment | Root | Used in folk medicine to treat various cancers. nih.govnih.govscribd.com |

| Influenza | Root | Prepared as a tea to alleviate influenza symptoms. nih.gov |

| Anti-inflammatory | Root | Employed as a remedy for inflammatory conditions. researchgate.net |

| Antiviral | Not specified | Recognized for its antiviral properties in traditional use. nih.govnih.gov |

| Antidiabetic | Root | Used as a tea to treat diabetes by local people in Laos. researchgate.net |

| Hepatic Fibrosis | Not specified | Traditional application for liver ailments. nih.govnih.gov |

Advanced Extraction and Purification Techniques for this compound

The isolation of this compound from Helicteres angustifolia requires sophisticated laboratory procedures to separate it from the complex mixture of phytochemicals present in the plant.

The process typically begins with the preparation of a crude extract from the plant material, often the roots. This involves grinding the dried roots into a fine powder and then extracting the compounds using a solvent. nih.gov Solvents such as ethyl acetate (B1210297), ethanol, methanol, and chloroform (B151607) have been effectively used to create these initial extracts. nih.govnih.gov

Following the initial extraction, advanced chromatographic techniques are employed for separation and purification. A particularly effective method is High-Speed Countercurrent Chromatography (HSCCC) . nih.gov Research has demonstrated a two-step HSCCC process for successfully separating triterpenoids from an ethyl acetate extract of H. angustifolia, yielding this compound among other compounds. nih.gov

Another common purification strategy involves Column Chromatography . The crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A mobile phase, often a gradient mixture of solvents like n-hexane and ethyl acetate, is used to elute the compounds at different rates, allowing for their separation based on polarity.

The final step in the process is to verify the purity of the isolated this compound. High-Performance Liquid Chromatography (HPLC) is the standard analytical method used for this purpose, confirming a high degree of purity (often exceeding 95%) in the final product. researchgate.netnih.gov

Biosynthetic Pathways and Genetic Regulation of Methyl Helicterate

Elucidation of Triterpenoid (B12794562) Biosynthesis Precursors

The biosynthesis of methyl helicterate originates from the well-established triterpenoid pathway. This upstream pathway begins with simple five-carbon units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized primarily through the mevalonate (B85504) (MVA) pathway in the cytoplasm. nih.govmdpi.com

A series of condensation reactions catalyzed by prenyltransferases leads to the formation of farnesyl pyrophosphate (FPP), a C15 intermediate. nih.gov Two molecules of FPP are then joined in a head-to-head condensation reaction by the enzyme squalene (B77637) synthase (SS) to form the C30 hydrocarbon, squalene. nih.govmdpi.com Subsequently, squalene monooxygenase (SM), also known as squalene epoxidase, catalyzes the oxidation of squalene in the presence of O2 and NADPH to yield (3S)-2,3-oxidosqualene. nih.gov This molecule, 2,3-oxidosqualene (B107256), is the final common precursor for the biosynthesis of all sterols and the vast majority of triterpenoids, including the scaffold of this compound. nih.govmdpi.comwikipedia.org

The key precursors in the biosynthetic route leading to the triterpenoid core are summarized below.

| Precursor Molecule | Description | Key Enzyme(s) |

| Isopentenyl Pyrophosphate (IPP) / Dimethylallyl Pyrophosphate (DMAPP) | C5 building blocks from the Mevalonate (MVA) pathway. nih.govmdpi.com | MVA pathway enzymes |

| Farnesyl Pyrophosphate (FPP) | C15 intermediate formed from IPP and DMAPP. nih.gov | Farnesyl pyrophosphate synthase (FPPS) |

| Squalene | C30 linear hydrocarbon, the first committed precursor for triterpenoid synthesis. mdpi.com | Squalene synthase (SS) |

| 2,3-Oxidosqualene | The final acyclic precursor that undergoes cyclization to form diverse triterpenoid skeletons. nih.govwikipedia.org | Squalene monooxygenase (SM) |

Identification and Characterization of Key Biosynthetic Enzymes

The structural diversity of triterpenoids arises from the action of several key enzyme families that modify the initial carbon skeleton. For this compound, these include oxidosqualene cyclases, cytochrome P450 monooxygenases, and acyltransferases.

Oxidosqualene cyclases (OSCs) catalyze the first diversifying step in triterpenoid biosynthesis, transforming the linear 2,3-oxidosqualene into various polycyclic skeletons. nih.govresearchgate.net This cyclization is one of the most complex enzymatic reactions known. wikipedia.org In Helicteres angustifolia, the primary OSCs involved are lupeol (B1675499) synthase and β-amyrin synthase, which produce the pentacyclic triterpenoid backbones lupeol (a lupane-type) and β-amyrin (an oleanane-type), respectively. nih.gov this compound is derived from the lupane (B1675458) skeleton. nih.gov

A transcriptomic study of H. angustifolia identified three candidate OSC genes: HaOSC1, HaOSC2, and HaOSC3. nih.gov Functional characterization revealed that HaOSC1 encodes a lupeol synthase, directly responsible for producing the foundational skeleton of this compound. Phylogenetic analysis grouped HaOSC1 and HaOSC3 into the lupeol synthase clade, while HaOSC2 was classified as a β-amyrin synthase. nih.gov

| Gene ID | Enzyme Type | Proposed Function in H. angustifolia | Status |

| HaOSC1 | Lupeol Synthase | Catalyzes the cyclization of 2,3-oxidosqualene to lupeol. nih.gov | Functionally Verified nih.gov |

| HaOSC2 | β-amyrin synthase | Catalyzes the cyclization of 2,3-oxidosqualene to β-amyrin. nih.gov | Classified nih.gov |

| HaOSC3 | Lupeol Synthase | Putative lupeol synthase. nih.gov | Candidate Gene nih.gov |

Following the creation of the basic triterpenoid scaffold by OSCs, cytochrome P450 monooxygenases (CYP450s) introduce functional groups through regio- and stereospecific oxidation reactions. nih.govmdpi.com These modifications, such as hydroxylation and carboxylation, are critical for generating the vast diversity of triterpenoids. In the biosynthesis leading to this compound precursors, CYP450s are responsible for modifications like the C-28 oxidation of the lupeol backbone to form betulinic acid. nih.gov

Research on H. angustifolia has led to the screening of several CYP450 candidates. nih.gov One identified enzyme, HaCYPi3, was functionally verified to catalyze the production of oleanolic acid, demonstrating the role of this enzyme family in modifying triterpenoid skeletons in this plant. nih.gov While the specific P450s for every step towards this compound are not all confirmed, they are presumed to be the catalysts for the necessary oxidative decorations. nih.govnih.gov

| Gene ID | Enzyme Family | Proposed Function | Status |

| HaCYPi3 | Cytochrome P450 | β-amyrin oxidase, involved in the production of oleanolic acid. nih.gov | Functionally Verified nih.gov |

| Candidate CYP450s | Cytochrome P450 | Putative involvement in the oxidation of lupeol to betulinic acid and other modifications. nih.gov | Candidate Genes nih.gov |

The final steps in the biosynthesis of this compound involve acylation reactions, where acyl groups are transferred to the triterpenoid core. nih.gov this compound is characterized by an acetoxy group at the C-3 position and a benzoyloxy group at the C-27 position. ontosight.ai These modifications are catalyzed by acyltransferases, a diverse family of enzymes that utilize acyl-CoA donors. nih.govnih.gov

The acylation is presumed to be the final modification step in the biosynthesis of many unique triterpenoids in H. angustifolia. nih.gov For instance, the formation of related compounds like helicteric acid involves acetylation at C-3 and benzoylation at C-27 on precursors such as betulinic acid. nih.gov Transcriptomic analysis of H. angustifolia has screened for candidate acyltransferase genes, although specific enzymes responsible for the precise acylations on the this compound precursor have not yet been functionally verified. nih.govresearchgate.net The identification of these specific acyltransferases is a key area for future research to fully elucidate the biosynthetic pathway. researchgate.netfrontiersin.org

| Enzyme Family | Reaction Type | Proposed Function in this compound Biosynthesis |

| Acyltransferases | Acetylation | Transfer of an acetyl group to the C-3 position of the lupane precursor. nih.gov |

| Acyltransferases | Benzoylation | Transfer of a benzoyl group to the C-27 position of the lupane precursor. nih.gov |

Genetic Regulation and Transcriptomic Analysis of this compound Production

The production of this compound, like other secondary metabolites, is tightly regulated at the genetic level. pressbooks.pub Gene expression can be influenced by developmental cues and environmental stimuli. researchgate.net Transcriptomic analysis provides a snapshot of the genes being actively expressed in a tissue at a given time and is a powerful tool for identifying genes involved in specific metabolic pathways. wikipedia.org

A comprehensive transcriptomic analysis of H. angustifolia was conducted by sequencing RNA from plants subjected to metabolic stimulation, such as treatment with methyl jasmonate (MeJA), a plant hormone known to elicit the production of terpenoids. nih.govnih.gov This study resulted in the identification of hundreds of thousands of unigenes, with over 22,000 being differentially expressed in response to the stimuli. nih.gov This dataset served as the basis for identifying the candidate OSCs, CYP450s, and acyltransferases discussed previously. nih.govresearchgate.net

The regulation of these biosynthetic genes is complex. Gene expression is controlled by promoter regions, which can be influenced by transcription factors that are, in turn, activated by signaling pathways responding to developmental or environmental triggers. pressbooks.pub Furthermore, epigenetic mechanisms, such as DNA methylation, can play a crucial role in silencing or activating genes without altering the DNA sequence itself. nih.govwikipedia.org DNA methylation, the addition of a methyl group to cytosine bases, particularly in promoter regions, is a common method of gene silencing in plants and can affect entire metabolic pathways. nih.govnih.gov The coordinated expression of the genes for OSCs, CYP450s, and acyltransferases is necessary for the efficient production of this compound, and understanding this regulatory network is essential for any attempts to increase its yield through biotechnology. nih.gov

Mechanistic Investigations of Biological Activities of Methyl Helicterate

Anti-Hepatofibrotic and Hepatoprotective Mechanisms

Methyl helicterate, a triterpenoid (B12794562) compound, has been identified as a potent agent in combating liver fibrosis. nih.gov Its therapeutic effects are rooted in its ability to protect liver cells and impede the fibrotic process. The primary mechanisms involve targeting hepatic stellate cells (HSCs), the main drivers of liver fibrosis, and interfering with specific cellular signaling pathways.

Modulation of Hepatic Stellate Cell (HSC) Activation and Fate

The activation of hepatic stellate cells is a critical step in the development of liver fibrosis. This compound exerts its anti-fibrotic effects by influencing the lifecycle of these activated cells, promoting their death, regulating their internal cleansing processes, and halting their proliferation. karger.comnih.gov

Induction of Apoptosis in HSCs

This compound has been shown to induce programmed cell death, or apoptosis, in activated HSCs. karger.comnih.gov This is a key strategy for eliminating the cells responsible for excessive scar tissue formation in the liver. sci-hub.se Studies using the HSC-T6 cell line demonstrated that treatment with this compound significantly increased the rate of apoptosis in a dose-dependent manner. karger.comsci-hub.se This process involves the regulation of apoptosis-related proteins; this compound decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. karger.com Furthermore, it activates key executioner proteins, caspase-3 and caspase-8, which drive the final stages of cell death. karger.com

Table 1: Effect of this compound on Apoptosis-Related Proteins in HSCs

| Protein | Effect of this compound Treatment | Role in Apoptosis |

| Bcl-2 | Decreased expression karger.com | Anti-apoptotic |

| Bax | Increased expression karger.com | Pro-apoptotic |

| Caspase-3 | Increased activation karger.com | Executioner caspase |

| Caspase-8 | Increased activation karger.com | Initiator caspase |

Cell Cycle Arrest in HSCs

A hallmark of activated HSCs is their rapid proliferation. This compound effectively halts this proliferation by inducing cell cycle arrest. karger.comsci-hub.se Flow cytometry analysis has shown that treatment with this compound causes HSCs to accumulate in the G2/M phase of the cell cycle, preventing them from dividing and increasing in number. karger.comnih.govsci-hub.se This anti-proliferative effect is a key component of its ability to inhibit the progression of liver fibrosis. karger.com

Intervention in Intracellular Signal Transduction Pathways

The behavior of HSCs is controlled by a network of intracellular signals. This compound's anti-fibrotic activity is also due to its ability to interfere with these critical communication pathways.

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway Modulation

The Extracellular Signal-Regulated Kinase (ERK1/2) pathway is a vital signaling cascade that promotes the proliferation and activation of HSCs. sci-hub.semedchemexpress.com Downregulation of this pathway is associated with the inhibition of HSC proliferation and the induction of apoptosis. sci-hub.se Research has shown that this compound significantly inhibits the ERK1/2 signaling pathway. sci-hub.senih.gov It achieves this by decreasing the phosphorylation of key proteins in the pathway, such as Raf and ERK1/2 itself. sci-hub.se By blocking this pathway, this compound also inhibits the expression of downstream nuclear transcription factors like c-fos and c-myc, which are essential for cell proliferation. sci-hub.senih.gov This targeted modulation of the ERK1/2 pathway is a crucial mechanism through which this compound exerts its anti-hepatofibrotic effects. sci-hub.semedchemexpress.com

Table 2: Impact of this compound on the ERK1/2 Signaling Pathway in HSCs

| Pathway Component | Effect of this compound Treatment | Consequence |

| Raf Phosphorylation | Decreased sci-hub.se | Inhibition of downstream signaling |

| ERK1/2 Phosphorylation | Decreased sci-hub.se | Blockade of ERK1/2 activation |

| c-fos Expression | Inhibited sci-hub.senih.gov | Reduced cell proliferation |

| c-myc Expression | Inhibited sci-hub.senih.gov | Reduced cell proliferation |

| Ets-1 Expression | Inhibited sci-hub.senih.gov | Reduced cell activation |

c-Jun N-terminal Kinase (JNK) Pathway Involvement

The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are activated by various stress stimuli, including inflammatory cytokines. openrheumatologyjournal.com The JNK pathway plays a crucial role in regulating cellular processes such as proliferation, apoptosis (programmed cell death), and inflammation. openrheumatologyjournal.commdpi.com

Research indicates that this compound can modulate the JNK signaling pathway. Studies have shown that treatment with this compound leads to an increased phosphorylation of JNK and its downstream target, c-Jun. karger.com This activation of the JNK pathway is implicated in the pro-apoptotic and anti-fibrotic effects of this compound. For instance, in hepatic stellate cells (HSCs), which are key players in liver fibrosis, this compound-induced apoptosis and autophagy are mediated, in part, by the JNK pathway. karger.comnih.gov Pre-treatment with a JNK-specific inhibitor was found to diminish the expression of apoptosis-related proteins that are typically induced by this compound, confirming the pathway's involvement. karger.com

Table 1: Effect of this compound on JNK Pathway Components

| Component | Effect of this compound | Observed Outcome | Reference |

|---|---|---|---|

| p-JNK | Increased phosphorylation | Activation of JNK pathway | karger.com |

| p-c-Jun | Increased phosphorylation | Activation of JNK pathway | karger.com |

| Apoptosis-related proteins (cleaved caspase-3, cleaved caspase-8, cleaved PARP) | Increased expression (this effect is reduced by JNK inhibitor) | Induction of apoptosis | karger.com |

Phosphoinositide 3-Kinase/Akt/Mammalian Target of Rapamycin (PI3K/Akt/mTOR) Pathway Regulation

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. mdpi.comwikipedia.org Dysregulation of this pathway is frequently observed in various diseases, including cancer and fibrosis. wikipedia.org

This compound has been demonstrated to exert an inhibitory effect on the PI3K/Akt/mTOR pathway. karger.comnih.gov In studies involving hepatic stellate cells, treatment with this compound resulted in a concentration-dependent decrease in the phosphorylation of key components of this pathway, including PI3K, Akt, mTOR, and p70S6K. karger.com This inhibition is significant as the activation of the PI3K/Akt/mTOR pathway is involved in liver fibrogenesis and the activation of HSCs. karger.com Furthermore, the use of a PI3K/Akt inhibitor in combination with this compound enhanced the pro-apoptotic and pro-autophagic effects of the compound, suggesting that this compound's induction of apoptosis and autophagy is mediated through the suppression of this pathway. karger.com

Table 2: Impact of this compound on the PI3K/Akt/mTOR Pathway

| Target Protein | Effect of this compound | Implication | Reference |

|---|---|---|---|

| p-PI3K | Decreased phosphorylation | Inhibition of the PI3K/Akt/mTOR pathway | karger.com |

| p-Akt | Decreased phosphorylation | Inhibition of the PI3K/Akt/mTOR pathway | karger.com |

| p-mTOR | Decreased phosphorylation | Inhibition of the PI3K/Akt/mTOR pathway | karger.com |

Suppression of NF-κB Activation

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.gov It is a key regulator of the inflammatory response, and its persistent activation is associated with chronic inflammatory diseases. nih.govjci.org

Impact on Extracellular Matrix Remodeling

The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. abcam.com In fibrotic diseases, there is an excessive accumulation of ECM components, particularly collagen, leading to tissue scarring and organ dysfunction. abcam.com

This compound has demonstrated the ability to modulate ECM remodeling, a key process in the development of fibrosis. sci-hub.se The compound has been shown to inhibit the activation of hepatic stellate cells (HSCs), which are the primary source of ECM in the liver. karger.comnih.gov By inhibiting HSC activation, this compound helps to reduce the overproduction of ECM proteins.

Reduction of Collagen (Col-I, Col-III) Synthesis and Deposition

Collagens are the main structural proteins in the ECM. In liver fibrosis, there is a significant increase in the deposition of type I (Col-I) and type III (Col-III) collagen.

Studies have shown that this compound can significantly reduce the synthesis and deposition of both Col-I and Col-III. sci-hub.se In activated hepatic stellate cells, treatment with this compound markedly decreased the expression of these collagens. karger.comsci-hub.se This effect suggests that this compound can directly interfere with the fibrotic process by limiting the accumulation of the primary components of the fibrotic scar. sci-hub.se

Role in Oxidative Stress Mitigation and Enzyme Regulation

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, plays a significant role in the pathogenesis of numerous diseases. mdpi.comnih.gov

This compound has been found to possess antioxidant properties, contributing to its protective effects against tissue injury. nih.govkarger.com Its role in mitigating oxidative stress is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. nih.gov

Free Radical Scavenging Capabilities

Free radicals are highly reactive molecules that can damage cells, proteins, and DNA. protocols.io The ability of a compound to scavenge these radicals is a key measure of its antioxidant potential.

This compound has demonstrated free radical scavenging action. nih.govscielo.br This capability is believed to be a significant part of the mechanism behind its ability to protect against CCl4-induced hepatic fibrosis in rats. nih.govscielo.br By neutralizing free radicals, this compound helps to reduce the oxidative damage that initiates and perpetuates the fibrotic process. In studies, this compound treatment has been shown to markedly reduce the concentration of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activities of crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| c-Jun |

| PI3K |

| Akt |

| mTOR |

| p70S6K |

| NF-κB |

| Collagen I (Col-I) |

| Collagen III (Col-III) |

| Malondialdehyde (MDA) |

| Superoxide dismutase (SOD) |

| Glutathione peroxidase (GSH-Px) |

Influence on Cytochrome P4502E1 Levels

This compound has been shown to exert a protective effect against chemically-induced liver injury, partly through its influence on cytochrome P4502E1 (CYP2E1). nih.gov Research on carbon tetrachloride (CCl4)-induced hepatotoxicity in rat models demonstrated that this compound administration markedly decreased the activity of CYP2E1. nih.gov This is significant because CYP2E1 is involved in the metabolic bioactivation of CCl4 into toxic free radicals, which initiate lipid peroxidation and subsequent liver damage. nih.govpsu.edu The protective mechanism of this compound against this form of hepatic injury is, therefore, linked to its ability to block the metabolic pathway mediated by CYP2E1. nih.gov By inhibiting CYP2E1 activity, this compound reduces the generation of harmful metabolites, thereby mitigating liver damage. nih.gov

Antiviral Mechanisms Against Hepatitis B Virus (HBV)

This compound, a triterpenoid isolated from the plant Helicteres angustifolia, has demonstrated significant antiviral activity against the Hepatitis B virus (HBV) in both in vitro and in vivo models. nih.govnih.gov Its mechanism of action targets several key stages of the viral replication cycle. frontiersin.orgmdpi.comfrontiersin.org

Inhibition of Viral Replication Intermediates

Studies using the HBV-transfected HepG2.2.15 cell line have shown that this compound effectively inhibits multiple viral replication intermediates. nih.govfrontiersin.org This includes a notable reduction in the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg). nih.govfrontiersin.org The compound's ability to interfere with these processes suggests a multifaceted disruption of the viral life cycle. mdpi.comfrontiersin.org

A critical aspect of this compound's anti-HBV activity is its ability to reduce the levels of covalently closed circular DNA (cccDNA). frontiersin.orgmdpi.comfrontiersin.org The persistence of cccDNA in the nucleus of infected hepatocytes is a primary reason for the difficulty in curing chronic hepatitis B, as it serves as the stable template for viral transcription. frontiersin.orgmdpi.com this compound has been shown to significantly decrease the amount of intracellular cccDNA in HepG2.2.15 cells. nih.govfrontiersin.org For instance, treatment with 15.8 μM of the compound resulted in a significant reduction of cccDNA. frontiersin.orgfrontiersin.org This inhibitory effect has also been confirmed in vivo using duck hepatitis B virus (DHBV)-infected ducklings, where this compound administration led to a reduction in cccDNA levels in the liver. nih.govfrontiersin.orgfrontiersin.org

Table 1: Inhibitory Concentrations of this compound against HBV Replication Intermediates

| Parameter | IC₅₀ Value (μM) | Reference |

|---|---|---|

| Extracellular HBV DNA | 15.08 | frontiersin.org |

| Intracellular HBV DNA | 7.62 | frontiersin.org |

| HBV cccDNA | 8.25 | frontiersin.org |

Consistent with its effect on the cccDNA template, this compound also suppresses the downstream products of viral replication. Treatment with the compound leads to a significant decrease in the levels of both viral RNA and HBV DNA. nih.govnih.govfrontiersin.orgmdpi.com This reduction has been observed in both the HBV-transfected HepG2.2.15 cell line and in DHBV-infected duckling models, where it lowered serum DHBV DNA and total viral DNA in the liver. nih.govfrontiersin.org This indicates that this compound effectively disrupts the transcription and subsequent reverse transcription steps essential for producing new viral particles. frontiersin.orgfrontiersin.org

Non-Inhibitory Effect on Mitochondrial DNA Content

Importantly, the antiviral action of this compound appears to be specific to the virus, as studies have shown it has no inhibitory effect on mitochondrial DNA content in host cells. nih.govfrontiersin.orgfrontiersin.org This selectivity is a crucial attribute, suggesting that the compound's mechanism does not interfere with the normal replication of the host cell's mitochondrial genome, a process vital for cellular energy and function. mdpi.comembopress.org

Anti-Inflammatory Modalities

This compound exhibits anti-inflammatory properties through multiple molecular mechanisms. Its action is partly attributed to the modulation of key inflammatory pathways and mediators. Triterpenoids, as a class, are recognized for their anti-inflammatory activities, often involving the activation of the Nrf2 pathway and the inhibition of NF-κB signaling. plos.org

In studies investigating liver injury, this compound was found to significantly inhibit pro-inflammatory mediators. nih.gov Its protective effects were associated with the suppression of inflammatory responses through the downregulation of the NF-κB pathway. nih.gov This led to a reduction in the expression and activity of mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov

Furthermore, in the context of liver fibrosis, this compound inhibits the activation of hepatic stellate cells (HSCs), which are central to the fibrotic and inflammatory response in the liver. karger.com This inhibition is achieved by modulating apoptosis and autophagy in HSCs, processes mediated through the JNK and PI3K/Akt/mTOR signaling pathways. karger.com Extracts containing this compound have also been shown to suppress the phosphorylation of IKK, IκB, and NF-κB triggered by lipopolysaccharide (LPS), and to weaken the IL-6-induced phosphorylation of JAK2 and STAT3. semanticscholar.org

Table 2: Pro-Inflammatory Mediators Inhibited by this compound

| Mediator | Pathway/Process | Reference |

|---|---|---|

| NF-κB | Key inflammatory transcription factor | nih.govsemanticscholar.org |

| COX-2 | Prostaglandin synthesis | nih.gov |

| iNOS | Nitric oxide production | nih.gov |

| PGE2 | Pro-inflammatory prostaglandin | nih.gov |

| TNF-α | Pro-inflammatory cytokine | nih.gov |

| IL-6 | Pro-inflammatory cytokine | nih.govsemanticscholar.org |

| JAK2/STAT3 | Cytokine signaling pathway | semanticscholar.org |

Downregulation of Pro-inflammatory Cytokines (e.g., IL-6)

This compound has demonstrated a significant capacity to suppress inflammatory responses by downregulating pro-inflammatory cytokines. nih.gov Interleukin-6 (IL-6), a key cytokine involved in both acute and chronic inflammation, has been a notable target of this compound's action. nih.govresearchgate.net Dysregulation of IL-6 is associated with a variety of inflammatory diseases and cancers. wikipedia.orgmdpi.com

In a study investigating carbon tetrachloride (CCl4)-induced liver injury in rats, this compound treatment significantly inhibited the expression of several pro-inflammatory mediators, including IL-6. nih.gov This inhibitory effect on IL-6 and other cytokines like TNF-α was linked to the downregulation of the NF-κB signaling pathway, a central regulator of inflammation. nih.gov The reduction in these pro-inflammatory cytokines highlights the anti-inflammatory potential of this compound. nih.gov

| Study Type | Model | Key Findings | Reference |

| In vivo | CCl4-induced liver injury in rats | Significantly inhibited the expression of IL-6 and TNF-α. | nih.gov |

| In vitro | HT-29 colorectal cancer cells | Triterpenes from Helicteres angustifolia, including this compound, showed anti-inflammatory effects by potentially modulating inflammatory cytokines like IL-6. | researchgate.netnih.gov |

Pre-clinical Antineoplastic and Cytotoxic Actions

This compound has exhibited promising antineoplastic and cytotoxic activities in various preclinical cancer models. Its mechanisms of action primarily involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key oncogenic signaling pathways. ontosight.ai

The ability to induce programmed cell death, or apoptosis, is a critical characteristic of many anticancer agents. This compound has been shown to trigger apoptosis in several cancer cell lines.

HT-29 Colorectal Cancer Cells: Triterpenes from Helicteres angustifolia, the plant source of this compound, have been found to induce apoptosis in HT-29 colorectal cancer cells. nih.govsemanticscholar.org This effect is associated with the suppression of signaling pathways that promote cancer cell survival. nih.govsemanticscholar.org Other studies on HT-29 cells have shown that various natural compounds can induce apoptosis through different mechanisms, such as endoplasmic reticulum stress and autophagy. nih.gov

Lung Cancer: Studies on non-small cell lung cancer (NSCLC) cells have shown that extracts from Helicteres angustifolia containing this compound can cause cell cycle arrest and apoptosis. frontiersin.orgnih.gov This is often mediated through the generation of reactive oxygen species (ROS) and subsequent DNA damage. frontiersin.orgnih.gov

Hepatocellular Carcinoma: In the context of liver cancer, this compound has been shown to induce apoptosis in hepatic stellate cells (HSCs), which play a crucial role in liver fibrosis, a precursor to hepatocellular carcinoma. researchgate.netnih.govkarger.com The apoptotic mechanism involves the regulation of the mitochondria-dependent pathway and the activation of caspases. nih.govkarger.com Specifically, this compound treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, along with enhanced activity of caspase-3 and -8. karger.comresearchgate.net

Malignant Melanoma: While direct studies on this compound and malignant melanoma are limited, research on other natural compounds in melanoma cell lines like A375 demonstrates the potential for inducing apoptosis through various mechanisms. mdpi.comarchivesofmedicalscience.com These include the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. mdpi.comnih.gov

A key hallmark of cancer is uncontrolled cell proliferation. This compound has demonstrated the ability to inhibit the proliferation of various cancer cells.

In studies involving hepatic stellate cells (HSCs), this compound significantly inhibited cell viability and colony formation in a dose-dependent manner. nih.govkarger.com It was also found to arrest the cell cycle at the G2/M phase, thereby halting cell division. nih.govkarger.comsci-hub.se Similarly, extracts from Helicteres angustifolia have been shown to suppress the proliferation of non-small cell lung cancer (NSCLC) cells. frontiersin.orgnih.gov In the context of colorectal cancer, triterpenes from the same plant, including this compound, have been reported to decrease the proliferation of HT-29 cells. nih.govsemanticscholar.org

| Cancer Cell Line | Effect on Proliferation | Mechanism | Reference |

| Hepatic Stellate Cells (HSC-T6) | Inhibition of viability and colony formation | Cell cycle arrest at G2/M phase | nih.govkarger.comsci-hub.se |

| Non-Small Cell Lung Cancer (A549, H1299) | Suppression of cell growth | Cell cycle arrest at G2/M phase | frontiersin.orgnih.gov |

| Colorectal Cancer (HT-29) | Decreased proliferation | Not specified for this compound alone | nih.govsemanticscholar.org |

The anticancer effects of this compound are also attributed to its ability to modulate critical signaling pathways that are often dysregulated in cancer. The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key player in tumor cell proliferation, survival, and metastasis. oatext.comfrontiersin.org

Research has indicated that triterpenes from Helicteres angustifolia, including this compound, can suppress the activation of STAT3 in colorectal cancer cells. nih.govsemanticscholar.org The activation of STAT3 is often driven by upstream signals like IL-6, and by inhibiting these signals, this compound can indirectly downregulate STAT3 activity. nih.govsemanticscholar.org The STAT3 signaling pathway is a convergence point for many oncogenic pathways, and its inhibition can have broad antitumor effects. scientificarchives.comnih.gov Furthermore, studies on hepatic stellate cells have shown that this compound can inhibit the PI3K/Akt/mTOR pathway, another crucial signaling cascade involved in cell growth and survival. nih.govkarger.com

Immunomodulatory Effects

Beyond its direct anti-inflammatory and anticancer activities, this compound and related compounds from Helicteres angustifolia have demonstrated immunomodulatory effects. nih.govkarger.com These effects are intertwined with its ability to modulate cytokine production and signaling pathways that are crucial for immune responses. nih.govdovepress.com

For instance, the regulation of the NF-κB and STAT3 pathways not only impacts cancer cells directly but also influences the tumor microenvironment, which is composed of various immune cells. nih.govsemanticscholar.org By altering the cytokine milieu and the activity of these signaling pathways, this compound can potentially influence the function of immune cells, although the specific immunomodulatory mechanisms are still an area of active investigation. nih.govkarger.com The plant it is derived from, Helicteres angustifolia, has been traditionally used for treating immune disorders. sci-hub.senih.gov

Structure Activity Relationship Sar Studies and Analog Design

Identification of Key Structural Determinants for Biological Activity

Methyl helicterate is a complex pentacyclic triterpenoid (B12794562) characterized by a lup-20(29)-en skeleton. nih.gov Its biological activities, including anti-inflammatory, anti-fibrotic, and antiviral properties, are intrinsically linked to its unique structural features. researchgate.netfrontiersin.orgwjgnet.com Research into its effects on liver fibrosis reveals that it can induce apoptosis and autophagy in hepatic stellate cells (HSCs), the primary cells responsible for liver scarring. This activity is mediated through the JNK and PI3K/Akt/mTOR signaling pathways. researchgate.net Furthermore, its anti-hepatitis B virus (HBV) activity is marked by a significant reduction in viral antigens (HBsAg, HBeAg) and various forms of viral DNA, including the persistent covalently closed circular DNA (cccDNA). frontiersin.orgwjgnet.com

Analysis of this compound and co-isolated natural analogs from Helicteres angustifolia has allowed for a preliminary assessment of the structural components critical for its cytotoxic effects. nih.gov The key structural variables among these related compounds include:

The Triterpenoid Scaffold: The fundamental pentacyclic core, which can be either a lupane-type (like this compound) or an oleanane-type, serves as the backbone for the molecule. researchgate.netnih.gov

Substitution at C-3: this compound features a β-acetoxy group at the C-3 position. This feature is common among many of its potent natural analogs. nih.govnih.gov

Esterification at C-27: A defining feature is the presence of an ester-linked side chain at the C-27 position. In this compound, this is a benzoyloxy group. Variations in this acyl group, such as cinnamoyloxy or 4-hydroxybenzoyloxy, are found in natural analogs and significantly influence biological activity. researchgate.netnih.gov

The C-28 Functional Group: this compound possesses a methyl ester at the C-28 position. The presence of a free carboxylic acid at this position in some analogs, such as helicteric acid and compound 2 (3β-acetoxy-27-[(4-hydroxybenzoyl)oxy]lup-20(29)-en-28-oic acid), is another critical point of variation affecting the molecule's properties and potency. semanticscholar.orgresearchgate.netnih.gov

Rational Design and Synthesis of this compound Analogs

While extensive synthetic campaigns for this compound analogs are not widely reported, the "rational design" can be understood through the lens of the diverse structures naturally produced by Helicteres angustifolia. researchgate.netnih.govnih.gov These co-occurring triterpenoids represent nature's own analog library and provide a blueprint for potential synthetic modifications. The isolation and characterization of these compounds are foundational steps that inform which molecular sites are amenable to modification and likely to influence efficacy.

Key analogs isolated alongside this compound provide a clear rationale for structural modification: nih.gov

Modification of the C-27 Acyl Group:

Analog 1 (3β-acetoxy-27-[(E)-cinnamoyloxy]lup-20(29)-en-28-oic acid methyl ester): This compound directly replaces the benzoyl group of this compound with a cinnamoyl group, extending the conjugation and altering the steric and electronic properties of the side chain. nih.gov

Analog 2 (3β-acetoxy-27-[(4-hydroxybenzoyl)oxy]lup-20(29)-en-28-oic acid): This analog introduces a polar hydroxyl group onto the benzoyl ring at the para-position, which can alter solubility and introduce new hydrogen bonding capabilities. nih.gov

Modification of the C-28 Functional Group:

Analog 2 and Helicteric Acid (3β-acetoxy-27-benzoyloxylup-20(29)-en-28-oic acid): These compounds feature a free carboxylic acid at C-28 instead of the methyl ester found in this compound. researchgate.netnih.gov This change significantly increases polarity and introduces a site for ionic interactions or further derivatization.

Modification of the Triterpenoid Core:

These naturally occurring variations demonstrate that the C-27 and C-28 positions are key "hotspots" for structural diversification to modulate the biological activity of the this compound scaffold.

Evaluation of Modified Structures for Enhanced Efficacy

The evaluation of this compound analogs isolated from Helicteres angustifolia for their cytotoxic activity against various human cancer cell lines provides direct evidence for SAR. A study by Pan et al. (2008) tested a series of twelve related triterpenoids, including this compound, against human colorectal cancer (COLO 205), human hepatoma (Hep G2), and human gastric cancer (AGS) cell lines. nih.gov The results for the most sensitive cell lines, COLO 205 and AGS, highlight clear relationships between structural modifications and cytotoxic potency. nih.gov

Impact of the C-28 Carboxylic Acid: Compound 2 (3β-acetoxy-27-[(4-hydroxybenzoyl)oxy]lup-20(29)-en-28-oic acid), which has a free carboxylic acid at C-28 and a hydroxylated benzoyl group at C-27, showed potent activity against both COLO 205 (IC₅₀ = 2.8 µg/mL) and AGS (IC₅₀ = 2.9 µg/mL) cell lines. Its counterpart with a methyl ester at C-28 and no hydroxylation at C-27 (this compound) was not reported among the most active compounds in this specific screen, suggesting that the free carboxylic acid at C-28 may be important for enhancing cytotoxicity. nih.gov

Impact of the Triterpenoid Scaffold: Compound 3 (3β-acetoxy-27-[(4-hydroxybenzoyl)oxy]olean-12-en-28-oic acid methyl ester), featuring an oleanane (B1240867) skeleton, also displayed strong cytotoxicity against COLO 205 (IC₅₀ = 3.4 µg/mL) and AGS (IC₅₀ = 3.1 µg/mL). This indicates that the oleanane scaffold can also support potent activity when appropriately substituted. nih.gov

Impact of C-3 Substitution: Two other highly active compounds, 6 (3β-O-[(E)-coumaroyl]betulinic acid) and 7 (pyracrenic acid), also showed significant cytotoxicity. Compound 6 , an analog of betulinic acid, highlights that modifications at the C-3 position with different acyl groups (like coumaroyl) can yield potent compounds. Pyracrenic acid, which has a different substitution pattern altogether, was the most potent against the AGS cell line (IC₅₀ = 1.5 µg/mL). nih.gov

These findings collectively suggest that a free carboxylic acid at C-28 and the presence of a substituted benzoyl group at C-27 are favorable for enhancing the cytotoxic efficacy of this class of triterpenoids. The oleanane scaffold also appears to be a viable alternative to the lupane (B1675458) scaffold for developing potent cytotoxic agents. nih.gov

Table 1: Cytotoxic Activities of this compound Analogs and Related Triterpenoids

This table summarizes the cytotoxic activity (IC₅₀ in µg/mL) of triterpenoids isolated from Helicteres angustifolia against two human cancer cell lines. Data is sourced from Pan et al. (2008) nih.gov. Only compounds with significant activity as reported in the study are included.

| Compound No. | Compound Name | COLO 205 (IC₅₀ µg/mL) | AGS (IC₅₀ µg/mL) |

| 2 | 3β-acetoxy-27-[(4-hydroxybenzoyl)oxy]lup-20(29)-en-28-oic acid | 2.8 | 2.9 |

| 3 | 3β-acetoxy-27-[(4-hydroxybenzoyl)oxy]olean-12-en-28-oic acid methyl ester | 3.4 | 3.1 |

| 6 | 3β-O-[(E)-coumaroyl]betulinic acid | 3.5 | 2.5 |

| 7 | Pyracrenic acid | 3.8 | 1.5 |

Advanced Analytical Methodologies for Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of methyl helicterate in plant extracts and pharmaceutical formulations. A validated HPLC method has been developed for the simultaneous determination of this compound and other related lupane-type triterpenes. nih.govresearchgate.net

This methodology typically employs a reversed-phase column, such as an Inertsil ODS-2 column, with a gradient elution system. nih.govfda.gov.tw The mobile phase commonly consists of a mixture of acetonitrile (B52724) and water, which allows for the efficient separation of this compound from other co-occurring compounds. nih.gov Detection is most effectively achieved using a UV detector set at a wavelength of 230 nm, which corresponds to the chromophore present in the this compound molecule. nih.govfda.gov.tw

The robustness of this HPLC method is demonstrated through its validation parameters, which showcase good linearity, precision, and accuracy. nih.gov

Table 1: HPLC Method Validation Parameters for this compound Quantification

| Parameter | Result |

|---|---|

| Linearity (Correlation Coefficient, r) | 0.9922–0.9997 nih.govresearchgate.net |

| Intra-day Precision (RSD %) | 1.05–3.14 nih.gov |

| Inter-day Precision (RSD %) | 2.12–4.38 nih.gov |

RSD: Relative Standard Deviation

This HPLC method has been successfully applied to determine the content of this compound in different parts of the Helicteres angustifolia plant, such as the heartwood and bark of the roots, providing valuable data for quality control and standardization of herbal materials. nih.gov

Mass Spectrometry (MS)-Based Approaches

Mass Spectrometry (MS) offers unparalleled sensitivity and specificity for the structural elucidation and quantification of this compound. When coupled with a chromatographic separation technique, it provides a powerful analytical tool.

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) has been utilized for the qualitative analysis of the chemical constituents of Helicteres angustifolia. researchgate.net This high-resolution mass spectrometry technique allows for the accurate mass measurement of this compound, aiding in its unambiguous identification in complex matrices. The fragmentation pattern observed in the MS/MS spectrum provides crucial information about the molecule's structure, confirming the presence of its characteristic functional groups.

For quantitative purposes, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. creative-proteomics.comfrontiersin.org This technique involves the selection of a specific precursor ion of this compound in the first quadrupole, its fragmentation in the collision cell, and the detection of a specific product ion in the third quadrupole. hu-berlin.de This high selectivity minimizes interferences from the sample matrix, leading to enhanced sensitivity and accuracy in quantification. creative-proteomics.comhu-berlin.de

Chromatographic-Mass Spectrometric Coupled Techniques (e.g., GC-QqQ-MS/MS)

Gas Chromatography coupled with a triple quadrupole mass spectrometer (GC-QqQ-MS/MS) represents another powerful technique for the analysis of volatile and semi-volatile compounds. While direct analysis of this compound by GC may require derivatization to increase its volatility, the principles of GC-MS/MS are highly applicable for its sensitive and selective quantification.

Similar to LC-MS/MS, GC-QqQ-MS/MS operating in MRM mode offers exceptional selectivity and sensitivity. chromatographyonline.comnih.gov The separation of analytes occurs in the gas phase based on their boiling points and interaction with the stationary phase of the GC column. Following ionization, typically through electron ionization (EI) or chemical ionization (CI), the triple quadrupole mass analyzer provides two stages of mass filtering. hu-berlin.denih.gov This allows for the specific detection of target analytes even in complex mixtures. hu-berlin.de

The use of a triple quadrupole system significantly improves the signal-to-noise ratio, enabling the detection of analytes at very low concentrations. hu-berlin.de This is particularly advantageous when analyzing trace amounts of this compound in biological samples or performing metabolic studies. The fragmentation patterns generated in the collision cell are highly specific to the molecule's structure, providing a high degree of confidence in its identification. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Future Directions and Translational Research Potential

Elucidation of Undiscovered Mechanisms of Action

The current understanding of methyl helicterate's mechanism of action primarily revolves around its influence on pathways related to liver fibrosis and viral replication. For instance, it has been shown to inhibit the activation of hepatic stellate cells (HSCs), key players in the development of liver fibrosis, by modulating apoptosis and autophagy. scielo.brnih.gov Specifically, this compound can induce apoptosis in HSCs and up-regulate autophagy, a cellular self-cleaning process. karger.comnih.gov This dual action is linked to its ability to interfere with critical signaling pathways, including the PI3K/Akt/mTOR and JNK pathways. karger.comnih.gov Inhibition of the PI3K/Akt/mTOR pathway and activation of the JNK pathway by this compound appear to be crucial for its pro-apoptotic and pro-autophagic effects in HSCs. nih.gov

However, the complete picture of how this compound exerts its effects is far from complete. Future investigations should aim to identify novel molecular targets and signaling cascades. One promising area is its antiviral activity, particularly against the Hepatitis B virus (HBV). This compound has been observed to decrease levels of HBV DNA and covalently closed circular DNA (cccDNA), a key viral component, in infected cells. frontiersin.orgfrontiersin.org The precise mechanism by which it achieves this reduction in cccDNA, a notoriously difficult therapeutic target, is a critical area for future study. frontiersin.org

Furthermore, while its role in modulating apoptosis via the Fas/FasL pathway has been suggested in the context of CCl4-induced liver injury, the broader implications and interactions with other cell death and survival pathways are yet to be fully explored. karger.comscience.gov A deeper understanding of these undiscovered mechanisms will be vital for optimizing its therapeutic use and identifying new clinical applications.

Exploration of Novel Pre-clinical Therapeutic Applications

Building on its known hepatoprotective and antiviral properties, future pre-clinical research can explore the therapeutic potential of this compound in a wider range of diseases. scielo.brscielo.br Its demonstrated ability to combat liver fibrosis and inhibit HBV replication provides a strong rationale for its further development as a treatment for chronic liver diseases. frontiersin.orgnih.gov

Beyond liver ailments, its inherent anti-inflammatory and antioxidant activities suggest potential applications in other inflammation-driven conditions. scielo.br Given that many chronic diseases have an inflammatory basis, investigating the efficacy of this compound in models of diseases such as inflammatory bowel disease, arthritis, or even neuroinflammatory conditions could unveil new therapeutic avenues.

Moreover, the antiviral activity of this compound might extend beyond HBV. scielo.br Screening its effects against a panel of other viruses could identify new antiviral applications. The structural characteristics of this triterpenoid (B12794562) could serve as a template for developing new classes of therapeutic agents for various diseases. scielo.br

| Potential Pre-clinical Application | Underlying Rationale Based on Known Activities | Key Research Focus |

| Chronic Hepatitis B | Demonstrated reduction of HBV DNA and cccDNA. frontiersin.orgfrontiersin.org | Elucidating the exact mechanism of cccDNA reduction and evaluating in vivo efficacy in animal models. |

| Liver Fibrosis/Cirrhosis | Inhibition of hepatic stellate cell activation, modulation of apoptosis and autophagy. karger.comnih.govworldscientific.com | Investigating long-term effects on reversing established fibrosis and its interplay with other liver cell types. |

| Inflammatory Disorders | General anti-inflammatory and antioxidant properties. scielo.br | Testing efficacy in pre-clinical models of arthritis, colitis, and other inflammatory conditions. |

| Other Viral Infections | Known antiviral activity against HBV. scielo.brnih.gov | Screening against a broad spectrum of viruses to identify new potential antiviral targets. |

Advancements in Sustainable Production Methods

Currently, the primary source of this compound is extraction from its natural plant source, Helicteres angustifolia. karger.comfrontiersin.org This reliance on natural extraction presents challenges in terms of scalability, standardization, and sustainability, which could impede large-scale production and clinical development. The concentration of active compounds in plants can vary, and over-harvesting could threaten the natural populations of these species. researchgate.net

Therefore, a critical area for future research is the development of advanced and sustainable production methods. Several strategies could be pursued:

Total Chemical Synthesis: Developing a complete chemical synthesis route would provide a reliable and reproducible source of this compound, independent of plant availability. While potentially complex, this approach offers the highest degree of control over purity and yield.

Semi-synthesis: This approach would involve chemically modifying more abundant natural precursors to produce this compound. This could be a more cost-effective and less complex alternative to total synthesis.

Biotechnological Production: A highly promising avenue is the use of metabolic engineering and synthetic biology. This would involve transferring the biosynthetic pathway of this compound into a microbial host, such as Escherichia coli or yeast. nih.govnih.gov By hijacking and optimizing the host's metabolic pathways, it may be possible to produce this compound in large, controlled fermenters, offering a sustainable and scalable production platform. Research into the biosynthetic pathways of related compounds, like isoprenoids, provides a foundation for this approach. nih.gov

Advancements in these production methods are essential to ensure a stable and cost-effective supply of this compound, which is a prerequisite for extensive pre-clinical and potential future clinical research. researchgate.net

Q & A

Q. What are the primary mechanisms by which methyl helicterate (MH) inhibits hepatic stellate cell (HSC) activation?

MH suppresses HSC activation by inducing apoptosis via mitochondrial-dependent pathways (e.g., caspase-3/8 activation, Bax/Bcl-2 modulation) and enhancing autophagy (e.g., LC3-II accumulation, Beclin-1 upregulation). These effects are mediated through JNK and PI3K/Akt/mTOR signaling pathways. Key experimental evidence includes Western blot analysis of apoptotic markers (cleaved PARP, caspase-3/8) and autophagic proteins (LC3-I/II, Atg5/7) in HSC-T6 cells treated with MH at concentrations of 3–12 μM .

Q. How is the efficacy of MH quantified in in vitro studies?

Cell viability assays (e.g., MTT) and colony formation tests are used to measure MH’s inhibitory effects. For example, MH reduced HSC-T6 cell viability with an IC50 of 13.57 ± 3.63 μM and suppressed α-SMA and collagen I expression, validated via qPCR and Western blot . Statistical significance is assessed using ANOVA with Tukey’s post hoc test (p < 0.05) .

Q. What experimental models are commonly used to study MH’s antifibrotic effects?

Rat-derived HSC-T6 cells are standard for in vitro studies. In vivo models often use carbon tetrachloride (CCl4)-induced hepatic fibrosis in rats, where MH reduces collagen deposition and fibrosis markers (e.g., hydroxyproline content) .

Advanced Research Questions

Q. How do conflicting results on MH’s autophagy modulation affect its therapeutic interpretation?

While MH induces autophagy in HSC-T6 cells (evidenced by autophagosome formation via TEM and MDC staining), inhibition of autophagy (using 3-methyladenine or RNAi) paradoxically abolishes MH’s antifibrotic effects. This suggests a dual role for autophagy in MH’s mechanism, requiring careful validation of pathway-specific inhibitors and controls . Contradictions in cross-study data (e.g., ERK1/2 vs. JNK/PI3K pathway dominance) highlight the need for standardized dosing and model systems .

Q. What methodological considerations are critical for ensuring reproducibility in MH studies?

- Dose standardization : MH’s IC50 varies across studies (e.g., 13.57 μM in HSC-T6 vs. higher doses in other cell lines), necessitating cell-specific optimization .

- Signal pathway validation : Use of phospho-specific antibodies (e.g., p-JNK, p-Akt) and kinase inhibitors (e.g., SP600125 for JNK) to confirm pathway involvement .

- Data transparency : Full disclosure of blot quantification methods (e.g., NIH ImageJ) and raw data in supplementary materials to address concerns about image duplication, as noted in prior studies .

Q. How can researchers resolve discrepancies in MH’s effects on apoptosis versus autophagy?

Co-treatment with apoptosis inhibitors (e.g., Z-VAD-FMK) and autophagy modulators can clarify crosstalk between pathways. For instance, MH-induced apoptosis is amplified by autophagy inducers (e.g., rapamycin), suggesting synergistic regulatory mechanisms. Dual-reporter assays (e.g., Annexin V/PI staining with LC3-GFP tracking) are recommended for real-time analysis .

Q. What are the limitations of current MH research, and how can they be addressed?

- Model specificity : Most data derive from HSC-T6 cells, which may not fully replicate human HSC behavior. Primary human HSCs or 3D co-culture systems could improve translational relevance.

- Long-term toxicity : Few studies assess MH’s off-target effects. Chronic exposure assays in vivo (e.g., 12-week rodent studies) are needed .

Methodological Guidance

Q. What statistical approaches are optimal for analyzing MH’s dose-dependent effects?

Dose-response curves (e.g., log[inhibitor] vs. normalized response) and nonlinear regression models (e.g., GraphPad Prism) are standard. For multi-concentration experiments (e.g., 3, 6, 12 μM MH), one-way ANOVA with post hoc correction (e.g., Tukey’s) ensures robust comparison of group means .

Q. How should researchers validate MH’s target pathways in HSCs?

- Knockdown/overexpression : siRNA targeting JNK or PI3K to confirm pathway necessity .

- Pharmacological inhibition : Pre-treatment with LY294002 (PI3K inhibitor) or SP600125 (JNK inhibitor) to block MH’s effects .

- Rescue experiments : Restoring pathway activity (e.g., constitutively active Akt) to reverse MH-induced apoptosis/autophagy .

Q. What controls are essential for MH-related autophagy studies?

Include positive controls (e.g., rapamycin for autophagy induction, chloroquine for lysosomal inhibition) and negative controls (untreated cells). Use tandem fluorescence LC3 (mRFP-GFP-LC3) to distinguish autophagosomes (yellow puncta) from autolysosomes (red puncta) .

Data Interpretation and Reporting

Q. How should conflicting findings on MH’s signaling pathways be reported?

Clearly delineate experimental conditions (e.g., cell type, treatment duration) that may explain discrepancies. For example, Wei et al. (2019) identified ERK1/2 as MH’s primary target, while Zhang et al. (2018) emphasized JNK—differences potentially attributable to varying exposure times (24h vs. 48h) .

Q. What ethical and reproducibility standards apply to MH research?

Adhere to ARRIVE guidelines for in vivo studies and ensure raw data/blots are submitted as supplementary files. Address potential image duplication issues (e.g., Huang et al., 2012 vs. Wei et al., 2017) through rigorous peer review and data archiving .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.